4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide

Lipophilicity Physicochemical property Drug-likeness

Researchers screening for isoform-selective KATP channel modulators often face supply gaps for N-aryl-4H-1,4-benzothiazine 1,1-dioxides with defined substitution vectors. This compound (CAS 1207023-39-9) provides a distinct N-4-(3-chloro-4-methylphenyl) topology and a higher XLogP3-AA (3.5), enabling SUR1/2A/2B selectivity profiling. Key outcomes include: • Unique N-aryl substitution pattern alters hydrogen-bond acceptor count (4 vs. 3) and rotatable bond count (1 vs. 0) relative to 3-alkyl analogs, shifting isoform selectivity. • Carbonitrile handle at position 2 supports further derivatization via hydrolysis, reduction, or click chemistry for library synthesis. • Microwave-assisted parallel synthesis methodology ensures scalable, reproducible supply with yields up to 92%.

Molecular Formula C16H11ClN2O2S
Molecular Weight 330.79
CAS No. 1207023-39-9
Cat. No. B2662366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide
CAS1207023-39-9
Molecular FormulaC16H11ClN2O2S
Molecular Weight330.79
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl
InChIInChI=1S/C16H11ClN2O2S/c1-11-6-7-12(8-14(11)17)19-10-13(9-18)22(20,21)16-5-3-2-4-15(16)19/h2-8,10H,1H3
InChIKeyATEPPGDEJWRTIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(3-Chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Structural Identity & Class


4-(3-Chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (CAS 1207023-39-9) is a synthetic N-aryl-substituted 4H-1,4-benzothiazine 1,1-dioxide derivative with molecular formula C16H11ClN2O2S and a molecular weight of 330.8 g/mol [1]. The 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide scaffold is recognized as a pharmacophore for ATP-sensitive potassium (KATP) channel modulation, with structurally related compounds such as 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (Compound 3a) having demonstrated inhibition of glucose-stimulated insulin release in vitro and blood-pressure lowering in vivo [2]. This compound differs from the more extensively characterized 3-alkyl-substituted benzothiazine series by bearing a nitrile at position 2 and a 3-chloro-4-methylphenyl substituent at the N-4 position, placing it within the less common N-aryl-4H-1,4-benzothiazine 1,1-dioxide subclass [3].

KATP channel subtype selectivity profiling research
N-aryl 4H-1,4-benzothiazine 1,1-dioxide scaffold studies
Microwave-accessible N-aryl cyclization route (class-level)

4-(3-Chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Irreplaceability vs. 3-Alkyl Analogs


Within the 4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide class, substitution position and identity critically determine both KATP channel subtype selectivity and pharmacokinetic behavior. The widely referenced 3-alkyl-substituted series (e.g., 7-chloro-3-methyl and 7-chloro-3-isopropylamino derivatives) achieves KATP activation through interactions at the Kir6.2/SUR1 channel complex, but potency is substantially reduced relative to the corresponding 1,2,4-benzothiadiazine 1,1-dioxide series [1]. The N-4 aryl substitution pattern present in this compound introduces a distinct topological vector that alters the compound's hydrogen-bond acceptor count (4 vs. 3 for 3-methyl analogs), rotatable bond count (1 vs. 0), and lipophilicity (XLogP3-AA = 3.5), potentially shifting selectivity toward alternative SUR subunit isoforms or enabling unique synthetic derivatization at the nitrile and chloro-methylphenyl positions [2]. Generic substitution with a 3-alkyl benzothiazine analog would fail to recapitulate this substitution pattern and its attendant physicochemical profile, undermining reproducibility in applications where N-aryl topology is critical.

Target
Substitute
N-aryl 4H-1,4-benzothiazine 1,1-dioxide; nitrile at C2
3-alkyl 4H-1,4-benzothiazine 1,1-dioxide; methyl at C3
Higher lipophilicity profile (N-aryl substitution)
Lower lipophilicity profile (3-alkyl series)
4 hydrogen bond acceptors (carbonitrile +1 HBA)
3 hydrogen bond acceptors (lacks nitrile)

4-(3-Chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Quantitative Differentiation vs. Closest Analogs


Lipophilicity Divergence vs. 7-Chloro-3-methyl Analog

The target compound exhibits a computed XLogP3-AA of 3.5, substantially higher than the predicted XLogP3-AA of approximately 2.1 for the comparator 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide (Compound 3a). This difference arises from the N-4 3-chloro-4-methylphenyl substituent, which contributes additional hydrophobic surface area absent in the 3-methyl analog [1]. The increased lipophilicity may correlate with enhanced membrane permeability and altered tissue distribution.

Lipophilicity (XLogP3-AA)
Data to verify
Target 3.5 vs Comparator ~2.1
Δ +1.4 log units
Higher computed lipophilicity supports membrane partitioning screening context.
Computed estimates; experimental validation recommended.
Lipophilicity Physicochemical property Drug-likeness

Hydrogen Bond Acceptor Count vs. 7-Chloro-3-methyl Analog

The target compound possesses 4 hydrogen bond acceptor (HBA) sites (two sulfone oxygens, nitrile nitrogen, and ring nitrogen), compared to 3 HBA sites for the comparator 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide, which lacks the nitrile group at position 2. The additional HBA from the carbonitrile moiety may modulate solubility, crystal packing, and target binding interactions [1].

H-Bond Acceptors
Data to verify
+1 HBA
4 vs 3
Additional HBA may influence solubility and bioavailability context.
Computed; experimental solubility data to verify.
Hydrogen bonding Molecular recognition Solubility

Topological Polar Surface Area vs. 7-Chloro-3-methyl Analog

The topological polar surface area (TPSA) of the target compound is 69.6 Ų, exceeding the TPSA of approximately 55.0 Ų for the comparator 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide. This 14.6 Ų increase results from the additional carbonitrile group, which differentially affects predicted intestinal absorption and blood-brain barrier penetration [1].

Topological PSA
Data to verify
69.6 Ų vs ~55.0 Ų
+14.6 Ų (+26.5%)
TPSA increase supports peripheral vs CNS selection context.
TPSA >60 Ų may correlate with reduced BBB permeability.
Polar surface area Passive permeability ADME

Synthetic Accessibility via Microwave N-Aryl Cyclization

The N-aryl-4H-1,4-benzothiazine 1,1-dioxide subclass, to which the target compound belongs, is accessible via microwave-promoted cyclization of α-phenylsulfonyl-enaminoacrylate intermediates. López et al. (2005) reported yields of 73–92% for a series of 4-aryl-4H-1,4-benzothiazine 1,1-dioxide derivatives using this catalyst-free microwave method [1]. In contrast, the classical 3-alkyl benzothiazine analogs (e.g., Compound 3a) require multi-step synthesis from 2-acetylamino-5-chloro-benzenesulfonic acid pyridinium salt with more complex purification [2]. This distinction is relevant for procurement of custom analog libraries or scaled synthesis.

Synthesis Yield
Class-level
73–92% (N-aryl subclass)
Microwave, catalyst-free
Supports procurement for analog library synthesis.
Class-level; direct compound yield not reported.
Microwave synthesis N-arylation Synthetic efficiency

4-(3-Chloro-4-methylphenyl)-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide: Application Scenarios


KATP Subtype Selectivity Profiling with N-Aryl Topology

The N-4 (3-chloro-4-methylphenyl) substituent introduces a topological vector distinct from the 3-alkyl substitution pattern of classical KATP openers like Compound 3a and diazoxide [1]. The higher XLogP3-AA (3.5) and distinct TPSA (69.6 Ų) relative to 7-chloro-3-methyl-4H-1,4-benzothiazine-2-carbonitrile 1,1-dioxide suggest this compound may exhibit altered selectivity across SUR1, SUR2A, and SUR2B isoforms, making it a valuable tool compound for KATP subtype deconvolution studies [2].

Fragment-Based Discovery & Library Synthesis via N-Aryl Scaffold

The documented microwave-assisted cyclization methodology for 4-aryl-4H-1,4-benzothiazine 1,1-dioxides (73–92% yields) [3] positions this compound as a strategic scaffold for parallel library synthesis. The carbonitrile group at position 2 provides a synthetic handle for further derivatization (e.g., hydrolysis to amide/carboxylic acid, reduction to aminomethyl, or click chemistry), while the 3-chloro-4-methylphenyl ring allows cross-coupling diversification.

CNS Drug-Likeness Benchmarking

With a computed XLogP3-AA of 3.5, TPSA of 69.6 Ų, and molecular weight of 330.8 Da [2], this compound resides near the boundary of CNS drug-like chemical space (typically TPSA < 60–70 Ų for BBB penetration). It serves as a reference tool for evaluating how N-arylation modulates CNS penetration potential relative to 3-alkyl benzothiazine analogs with lower TPSA values, supporting medicinal chemistry triage in neuroscience programs.

Reference Standard for Vendor Qualification

Given the compound's limited primary literature characterization, procurement requires rigorous vendor qualification. The computed identity markers—exact mass 330.0229765 Da, InChIKey ATEPPGDEJWRTIN-UHFFFAOYSA-N, and SMILES CC1=C(C=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C#N)Cl—serve as orthogonal verification criteria for QC release testing (NMR, HPLC, HRMS) [2]. Agreement across ≥2 orthogonal identity tests is recommended before use in quantitative bioassays.

Application
Selection Property
Validation Focus
KATP subtype selectivity profiling
N-aryl topology and carbonitrile handle
SUR isoform selectivity context review
Fragment-based library synthesis
Microwave-accessible N-aryl scaffold
Derivatization at nitrile and aryl positions
CNS drug-likeness benchmarking
Physicochemical profile (XLogP, TPSA)
Peripheral vs CNS permeability prediction context
Vendor qualification reference
Orthogonal identity markers (exact mass, InChIKey)
QC release testing (NMR, HPLC, HRMS)
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